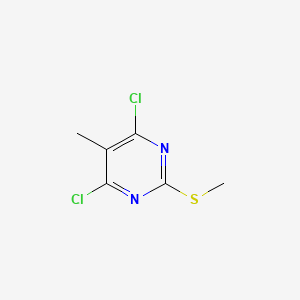

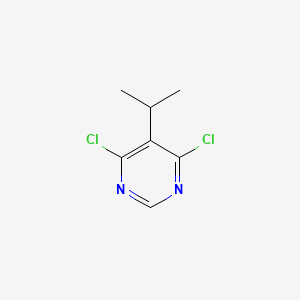

4,6-Dichloro-5-(propan-2-yl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves halogenated pyrimidines as key intermediates. For instance, 4,6-disubstituted-2-(4-morpholinyl)pyrimidines were synthesized from 4,6-dichloro-2-(4-morpholinyl)pyrimidine using palladium-catalyzed cross-coupling reactions with triorganoindium reagents . Another example includes the synthesis of 4-aryl-5-pyrimidinylimidazoles starting from 2,4-dichloropyrimidine, which involved a Sonogashira coupling followed by nucleophilic substitution and cyclocondensation . These methods highlight the versatility of halogenated pyrimidines in constructing complex molecules.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity and optical properties. The papers describe various substitutions on the pyrimidine ring that affect these properties. For example, the introduction of electron-donating or electron-withdrawing groups can lead to strong emission solvatochromism, indicating the formation of an intramolecular charge-separated emitting state . Quantum chemical investigations of 4,6-di(thiophen-2-yl)pyrimidine derivatives have shown that the pi-backbone elongation and push-pull strategy can tune the electronic and photophysical properties .

Chemical Reactions Analysis

Pyrimidine derivatives undergo a variety of chemical reactions, which are essential for their functionalization. The cross-coupling reactions mentioned in the synthesis analysis are examples of such reactions . Additionally, the condensation of 4-amino-2,6-dichloropyrimidine with various substituted benzaldehyde followed by cyclization has been used to synthesize pyrimido[4,5-d]pyrimidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The introduction of different substituents can lead to changes in solvatochromic behavior, protonation abilities, and charge transfer properties . For instance, the presence of electron-donating groups can enhance the emission properties and enable the molecules to function as colorimetric and luminescent pH sensors . The charge transfer properties of the derivatives are discussed in terms of ionization potentials, electron affinities, and reorganization energies, which are important for their application as efficient charge transfer materials .

Applications De Recherche Scientifique

Interaction with Glycine Esters

4,6-Dichloro-5-(propan-2-yl)pyrimidine, under specific reaction conditions, interacts with methyl- and tert-butylglycinate, leading to the production of derivatives like N-(5-formylpyrimidin-4-yl)glycinate and cyclization products including pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. This interaction opens pathways for the synthesis of potentially biologically active compounds (Zinchenko et al., 2018).

Tautomerism and Molecular Recognition

The compound has demonstrated involvement in the study of cation tautomerism and molecular recognition, important in the targeted drug action of pharmaceuticals. This understanding aids in the development of drugs that rely heavily on molecular recognition processes, especially through hydrogen bonding (Rajam et al., 2017).

Charge Transfer Material Modeling

4,6-Dichloro-5-(propan-2-yl)pyrimidine derivatives have been studied for their potential as efficient charge transfer materials. The studies focused on electronic, photophysical, and charge transfer properties, indicating their potential in the field of material science and electronics (Irfan, 2014).

Synthesis of Bioactive Compounds

The compound is also involved in the synthesis of bioactive compounds, particularly in the field of AIDS chemotherapy. The synthesis of pyrazole-based pyrimidine scaffolds demonstrates the compound's role in the development of new drugs with potential biological activities and pharmacological potentials (Ajani et al., 2019).

Development of Nonlinear Optical Materials

The synthesis and characterization of 4,6-dichloro-2-(methylsulfonyl)pyrimidine have been explored for potential application in nonlinear optical (NLO) materials. This involves understanding molecular and electronic structures through spectroscopic studies and quantum chemical calculations, indicating its potential use in NLO devices like optical limiting and optical switching (Murthy et al., 2019).

Mécanisme D'action

Target of Action

Pyrimidine derivatives, a group to which this compound belongs, have been known to modulate various biological activities .

Biochemical Pathways

Pyrimidine derivatives have been reported to influence a wide range of biological activities, suggesting their involvement in multiple biochemical pathways .

Result of Action

Pyrimidine derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that the compound should be stored at -20°c, in sealed storage, away from moisture .

Propriétés

IUPAC Name |

4,6-dichloro-5-propan-2-ylpyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGEQNVJAKYNYTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(N=CN=C1Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622790 |

Source

|

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

CAS RN |

89938-06-7 |

Source

|

| Record name | 4,6-Dichloro-5-(propan-2-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622790 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)